(3-Dimethylamino-phenyl)-acetic acid hydrochloride chemical properties
(3-Dimethylamino-phenyl)-acetic acid hydrochloride chemical properties
An In-Depth Technical Guide to (3-Dimethylamino-phenyl)-acetic acid hydrochloride: Properties, Synthesis, and Applications
Introduction
(3-Dimethylamino-phenyl)-acetic acid hydrochloride is an aromatic amino acid derivative that serves as a crucial building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a phenylacetic acid core with a meta-positioned dimethylamino group, offers a unique combination of functionalities. The hydrochloride salt form enhances its aqueous solubility, making it a versatile reagent for a variety of chemical transformations.[1] This guide provides a comprehensive technical overview of its chemical properties, a representative synthetic protocol, analytical methodologies, and its applications for researchers, scientists, and drug development professionals. The insights herein are grounded in established chemical principles to provide an authoritative resource for laboratory applications.
Chemical Identity and Physicochemical Properties
Precise identification is paramount for ensuring experimental reproducibility. The compound is systematically named and cataloged under various identifiers.
| Identifier | Value |
| IUPAC Name | 2-(3-(dimethylamino)phenyl)acetic acid hydrochloride |
| CAS Number | 132864-53-0 (for free base)[2] |
| Molecular Formula | C₁₀H₁₄ClNO₂ |
| Molecular Weight | 215.68 g/mol |
| InChI Key | InChIKey=GSTJCUXQMLRJQX-UHFFFAOYSA-N (representative for similar structure)[3] |
| Canonical SMILES | CN(C)C1=CC(=CC=C1)CC(=O)O.Cl |
The physical properties of the hydrochloride salt are tailored for ease of use in laboratory settings, particularly where aqueous reaction media are employed.
| Property | Description | Source |
| Appearance | Off-white to white solid or powder. | [3] |
| Solubility | The hydrochloride salt form enhances solubility in polar solvents, including water.[1] | [1] |
| Melting Point | Not widely reported; requires experimental determination. |
Spectroscopic and Analytical Characterization
Structural confirmation and purity assessment are critical quality control steps. The following spectroscopic features are expected for (3-Dimethylamino-phenyl)-acetic acid hydrochloride:
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¹H NMR: The spectrum should exhibit characteristic signals for the aromatic protons (typically in the δ 7.0-7.5 ppm region), a singlet for the methylene (-CH₂-) protons adjacent to the carboxyl group (δ ~3.6 ppm), and a singlet for the two equivalent methyl groups of the dimethylamino moiety (δ ~2.9 ppm). The acidic proton of the carboxylic acid may be broad or exchange with solvent.
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¹³C NMR: Key resonances would include those for the carboxyl carbon (δ > 170 ppm), aromatic carbons (δ 110-150 ppm), the methylene carbon, and the methyl carbons of the dimethylamino group.
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Infrared (IR) Spectroscopy: Expect a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C-N stretching vibrations.
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Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak for the free base (C₁₀H₁₃NO₂) upon deprotonation and loss of HCl.
Experimental Protocol: Purity Assessment by HPLC-UV
This protocol describes a self-validating system for determining the purity of (3-Dimethylamino-phenyl)-acetic acid hydrochloride.
Causality: Reverse-phase HPLC is chosen for its ability to separate polar and non-polar compounds effectively. An acidic mobile phase (e.g., with formic acid) ensures the carboxylic acid and tertiary amine are protonated, leading to sharp, symmetrical peaks. UV detection is suitable due to the aromatic ring's chromophore.
Step-by-Step Methodology:
-
Standard Preparation: Accurately weigh ~5 mg of the compound and dissolve it in 10 mL of a 50:50 acetonitrile:water mixture to create a 0.5 mg/mL stock solution.
-
Sample Preparation: Prepare the sample to be analyzed at the same concentration as the standard.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
-
Analysis: Inject the standard and sample solutions. The purity is calculated by dividing the peak area of the main component by the total peak area of all components in the chromatogram.
Caption: HPLC-UV workflow for purity analysis.
Synthesis and Mechanistic Considerations
Several synthetic routes can produce (3-Dimethylamino-phenyl)-acetic acid, which is then treated with hydrochloric acid to yield the final product. A common and robust method involves the reductive amination of a keto-acid precursor.
Causality: This approach is advantageous because the starting materials are often commercially available, and the reaction conditions are generally mild. Sodium cyanoborohydride (NaBH₃CN) is a preferred reducing agent as it is selective for the iminium ion intermediate over the ketone, minimizing side reactions.
Representative Synthetic Protocol: Reductive Amination
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Reaction Setup: In a round-bottom flask, dissolve (3-formylphenyl)acetic acid (1.0 eq) in methanol.[4]
-
Amine Addition: Add a solution of dimethylamine (2.2 eq, typically as a solution in THF or water) to the flask.
-
pH Adjustment: Adjust the pH of the mixture to 6-7 using acetic acid. This is crucial for promoting the formation of the intermediate iminium ion without deactivating the amine.
-
Reduction: Add sodium cyanoborohydride (1.5 eq) portion-wise while monitoring the temperature. Stir the reaction at room temperature for 12-24 hours.
-
Workup: Quench the reaction by carefully adding 1M HCl until gas evolution ceases. Concentrate the mixture under reduced pressure to remove methanol.
-
Purification: Purify the crude product by recrystallization or flash chromatography to isolate the free base.
-
Salt Formation: Dissolve the purified free base in a minimal amount of diethyl ether or ethyl acetate. Add a stoichiometric amount of HCl (as a solution in ether or isopropanol) dropwise. The hydrochloride salt will precipitate.
-
Isolation: Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Caption: Synthesis via reductive amination.
Chemical Reactivity and Stability
The molecule's reactivity is governed by its three primary functional groups: the carboxylic acid, the tertiary amine, and the aromatic ring.
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Carboxylic Acid: Can undergo standard reactions such as esterification (with alcohols under acidic conditions) and amide bond formation (using coupling reagents like EDC or DCC).
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Tertiary Amine: The lone pair on the nitrogen makes it basic and nucleophilic. It readily forms the hydrochloride salt. It can be oxidized to an N-oxide or quaternized with alkyl halides.
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Aromatic Ring: The dimethylamino group is an activating, ortho-, para-director. However, the meta-position of the acetic acid moiety means electrophilic aromatic substitution will be directed to the positions ortho and para to the amine group.
| Reaction Type | Reagents | Product |
| Esterification | R-OH, H⁺ catalyst | (3-Dimethylamino-phenyl)-acetic acid ester |
| Amide Coupling | R-NH₂, EDC/HOBt | N-substituted-(3-Dimethylamino-phenyl)-acetamide |
| N-Oxidation | m-CPBA or H₂O₂ | (3-Dimethylamino-phenyl)-acetic acid N-oxide |
Stability and Storage: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[5][6] It is a combustible solid but does not have a low flash point.[3] It is incompatible with strong oxidizing agents.
Applications in Research and Drug Development
(3-Dimethylamino-phenyl)-acetic acid hydrochloride is primarily valued as a versatile intermediate in the synthesis of more complex molecules.[1]
-
Pharmaceutical Scaffolding: Its structure is analogous to certain neurotransmitters, making it an attractive starting point for synthesizing novel compounds targeting the central nervous system.[1]
-
Building Block for Bioactive Molecules: It is used in the construction of enzyme inhibitors, receptor ligands, and other potential therapeutic agents. The dimethylamino group can serve as a key pharmacophoric feature or be modified to tune the molecule's properties.[1]
-
Organic Synthesis: In a broader context, it serves as a multifunctional reagent for creating diverse chemical libraries for high-throughput screening.
Caption: Role as a versatile chemical precursor.
Safety and Handling
As with any chemical reagent, proper handling is essential. The information below is a summary and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) provided by the supplier.
| GHS Information | Description |
| Pictograms | GHS07 (Exclamation Mark)[3] |
| Signal Word | Warning[3] |
| Hazard Statements | H302: Harmful if swallowed.[3] H319: Causes serious eye irritation.[6] |
| Precautionary Statements | P264: Wash skin thoroughly after handling.[5][6] P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[5] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6] |
Handling Recommendations:
-
Ventilation: Use in a well-ventilated area or under a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[7]
-
Spills: Sweep up solid spills carefully to avoid creating dust and place in a suitable container for disposal.
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.
Conclusion
(3-Dimethylamino-phenyl)-acetic acid hydrochloride is a valuable and versatile chemical intermediate. Its well-defined structure, enhanced solubility as a hydrochloride salt, and multifunctional reactivity make it a key component in the synthetic chemist's toolbox. A thorough understanding of its properties, handling requirements, and synthetic utility, as outlined in this guide, enables researchers to leverage this compound effectively and safely in the pursuit of novel chemical entities and therapeutic agents.
References
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Wiley-VCH. Supporting Information. [Link]
-
PubChem. [3-(Aminomethyl)phenyl]acetic acid hydrochloride. [Link]
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Pharmaffiliates. CAS No : 879-72-1 | Product Name : 3-(Dimethylamino)-1-phenylpropan-1-one Hydrochloride. [Link]
-
PubChem. 3-(Dimethylamino)propyl (1-hydroxycyclopentyl)(phenyl)acetate--hydrogen chloride (1/1). [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0000042). [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209). [Link]
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American Elements. (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride | CAS 1485417-01-3. [Link]
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Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]
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Arkivoc. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. [Link]
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PubChem. 1-Propanone, 3-(dimethylamino)-1-phenyl-, hydrochloride (1:1). [Link]
-
SpectraBase. 3-(Dimethylamino)-1-phenyl-1-propanone hydrochloride - Optional[13C NMR] - Spectrum. [Link]
Sources
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